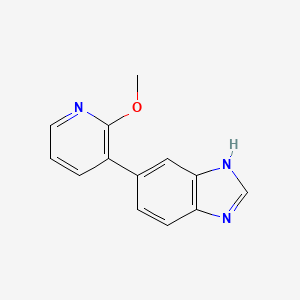![molecular formula C14H9F3N2O B3816434 6-methyl-2-[2-(trifluoromethoxy)phenyl]nicotinonitrile](/img/structure/B3816434.png)
6-methyl-2-[2-(trifluoromethoxy)phenyl]nicotinonitrile
Übersicht
Beschreibung
6-methyl-2-[2-(trifluoromethoxy)phenyl]nicotinonitrile is a chemical compound that belongs to the class of nicotinonitrile derivatives. It is a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK), which plays a crucial role in the development and function of B cells. BTK inhibitors have been found to be effective in the treatment of various B cell-related disorders, including B cell malignancies and autoimmune diseases.
Wirkmechanismus
6-methyl-2-[2-(trifluoromethoxy)phenyl]nicotinonitrile inhibits the activity of 6-methyl-2-[2-(trifluoromethoxy)phenyl]nicotinonitrile, which is a key enzyme in the B cell receptor signaling pathway. 6-methyl-2-[2-(trifluoromethoxy)phenyl]nicotinonitrile plays a crucial role in the activation and proliferation of B cells, and its inhibition leads to the suppression of B cell-mediated immune responses. This results in the reduction of B cell proliferation, differentiation, and survival, leading to the therapeutic benefits observed in B cell-related disorders.
Biochemical and Physiological Effects:
6-methyl-2-[2-(trifluoromethoxy)phenyl]nicotinonitrile has been shown to have a selective and potent inhibitory effect on 6-methyl-2-[2-(trifluoromethoxy)phenyl]nicotinonitrile activity. It has minimal off-target effects on other kinases, which reduces the risk of adverse side effects. It has also been found to have good oral bioavailability and pharmacokinetic properties, which makes it a promising candidate for clinical development.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-methyl-2-[2-(trifluoromethoxy)phenyl]nicotinonitrile in lab experiments include its potency, selectivity, and minimal off-target effects. Its good oral bioavailability and pharmacokinetic properties also make it suitable for in vivo studies. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis.
Zukünftige Richtungen
There are several future directions for the research on 6-methyl-2-[2-(trifluoromethoxy)phenyl]nicotinonitrile. One direction is the development of more potent and selective 6-methyl-2-[2-(trifluoromethoxy)phenyl]nicotinonitrile inhibitors with improved pharmacokinetic properties. Another direction is the investigation of the combination therapy of 6-methyl-2-[2-(trifluoromethoxy)phenyl]nicotinonitrile inhibitors with other drugs to enhance their therapeutic efficacy. Additionally, the exploration of the role of 6-methyl-2-[2-(trifluoromethoxy)phenyl]nicotinonitrile in other cell types and signaling pathways may lead to the discovery of new therapeutic targets for various diseases.
Wissenschaftliche Forschungsanwendungen
6-methyl-2-[2-(trifluoromethoxy)phenyl]nicotinonitrile has been extensively studied for its potential therapeutic applications in various B cell-related disorders. It has been found to be effective in the treatment of B cell malignancies such as chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenstrom's macroglobulinemia. It has also shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis.
Eigenschaften
IUPAC Name |
6-methyl-2-[2-(trifluoromethoxy)phenyl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O/c1-9-6-7-10(8-18)13(19-9)11-4-2-3-5-12(11)20-14(15,16)17/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKSDMAABVQRIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)C2=CC=CC=C2OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-[2-(trifluoromethoxy)phenyl]pyridine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-6-oxo-N-(tetrahydro-2-furanylmethyl)-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B3816352.png)
![1-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-4-[(3-methylpyridin-2-yl)methyl]piperazine](/img/structure/B3816359.png)
![N-[4-(1H-pyrazol-5-yl)phenyl]-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B3816366.png)
![N-[3-(methylthio)propyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B3816372.png)
![6-{[(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B3816374.png)
![1-(4-chlorophenyl)-N-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B3816381.png)
![[3-(1-methyl-1H-pyrazol-4-yl)-4-propoxyphenyl]methanol](/img/structure/B3816414.png)
![(3S*,4S*)-1-[(6-aminopyridin-3-yl)carbonyl]-4-(2-naphthyl)piperidin-3-ol](/img/structure/B3816417.png)

![1-(4-{[(2,5-dimethoxybenzyl)amino]methyl}-2-methoxyphenoxy)-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B3816427.png)
![7-(3,4-difluorobenzyl)-2-[(2-methoxy-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3816432.png)
![2-ethyl-N-[2-furyl(phenyl)methyl]pyrimidine-5-carboxamide](/img/structure/B3816438.png)
![N-(2,1,3-benzoxadiazol-5-ylmethyl)-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B3816439.png)
![N-(3,5-dimethylisoxazol-4-yl)-4-{[2-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]methyl}benzamide](/img/structure/B3816440.png)